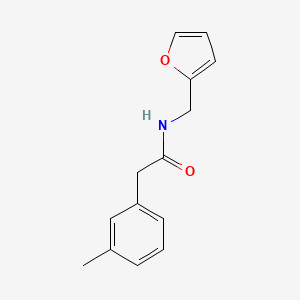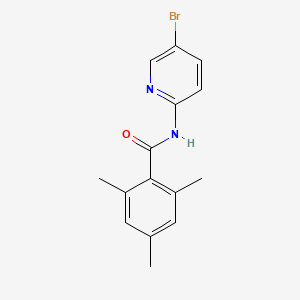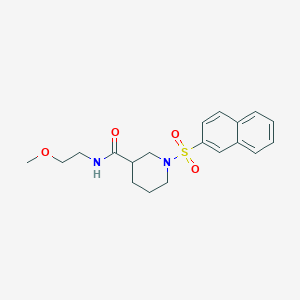
4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide, also known as EFDP, is a synthetic compound that belongs to the piperazinecarboxamide class of drugs. This compound has gained significant attention in scientific research due to its potential therapeutic applications. EFDP has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments.
Mecanismo De Acción
The exact mechanism of action of 4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide is not fully understood. However, it has been suggested that 4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide may exert its therapeutic effects by modulating the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. 4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has also been shown to inhibit the activity of phosphodiesterase type 5 (PDE5), an enzyme that plays a role in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body.
Biochemical and Physiological Effects
4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects. In neurology, 4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a role in the growth and survival of neurons. 4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in the brain. In psychiatry, 4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has been shown to increase the levels of gamma-aminobutyric acid (GABA), a neurotransmitter that plays a role in the regulation of anxiety and mood. In oncology, 4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has several advantages for laboratory experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. 4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide is also relatively stable and has a long shelf-life, which makes it suitable for long-term experiments. However, 4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide also has some limitations. It is a relatively new compound, and its effects on humans are not fully understood. 4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide also has a relatively low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide. In neurology, further studies are needed to investigate the potential neuroprotective effects of 4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide in humans, particularly in the context of stroke and other neurodegenerative diseases. In psychiatry, further studies are needed to investigate the potential use of 4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide as an antidepressant and anxiolytic agent in humans. In oncology, further studies are needed to investigate the potential antitumor activity of 4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide in vivo, as well as its potential use in combination with other anticancer agents. Additionally, further studies are needed to investigate the potential side effects of 4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide and its long-term safety profile.
Métodos De Síntesis
The synthesis of 4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide involves the reaction of 2-fluoroaniline with 2-ethoxybenzoyl chloride in the presence of triethylamine to produce 2-ethoxy-N-(2-fluorophenyl)benzamide. This intermediate is then treated with piperazine in the presence of triethylamine to produce 4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide. The overall yield of 4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide is approximately 60%.
Aplicaciones Científicas De Investigación
4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, 4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has been shown to have neuroprotective effects against ischemia-reperfusion injury in rat models. In psychiatry, 4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has been studied for its potential use as an antidepressant and anxiolytic agent. In oncology, 4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
Propiedades
IUPAC Name |
4-(2-ethoxyphenyl)-N-(2-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-2-25-18-10-6-5-9-17(18)22-11-13-23(14-12-22)19(24)21-16-8-4-3-7-15(16)20/h3-10H,2,11-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIQWWWPPGNAHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-ethoxyphenyl)-N-(2-fluorophenyl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-3,3-dimethylpiperidine](/img/structure/B5294553.png)


![1-acetyl-N-{4-[(benzylamino)sulfonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5294563.png)
![4-tert-butyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5294579.png)
![N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B5294584.png)
![N-ethyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B5294590.png)
![8-[3-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5294596.png)
![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5294597.png)
![3-{[(4-bromophenyl)sulfonyl]amino}benzamide](/img/structure/B5294598.png)
![N-isopropyl-3-[3-[4-(trifluoromethyl)phenyl]-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propanamide](/img/structure/B5294604.png)
![4-benzoyl-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5294608.png)
![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methylacetamide](/img/structure/B5294620.png)